1-methyl-5-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl group and a carboxylic acid group, along with a piperazine moiety linked to a naphthylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyrazole Core: Starting with a suitable precursor such as 1-methyl-1H-pyrazole-4-carboxylic acid, the pyrazole core is synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with 1-naphthylmethyl chloride in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrazole core using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or piperazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler analog without the piperazine and naphthylmethyl groups.
1-Naphthylmethylpiperazine: Lacks the pyrazole core but retains the piperazine and naphthylmethyl groups.
Uniqueness
1-METHYL-5-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of a pyrazole core with a piperazine moiety linked to a naphthylmethyl group. This unique structure provides distinct chemical properties and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-methyl-5-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C21H22N4O3/c1-23-19(18(13-22-23)21(27)28)20(26)25-11-9-24(10-12-25)14-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,13H,9-12,14H2,1H3,(H,27,28) |
InChI Key |
ZXKPVYFCWYHMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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